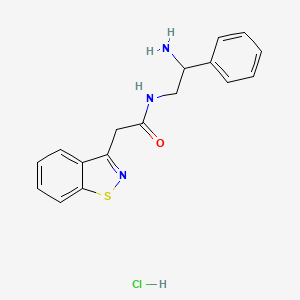

N-(2-amino-2-phenylethyl)-2-(1,2-benzothiazol-3-yl)acetamide hydrochloride

Description

N-(2-amino-2-phenylethyl)-2-(1,2-benzothiazol-3-yl)acetamide hydrochloride is a synthetic acetamide derivative featuring a benzothiazole core substituted at the 3-position and an amino-phenethyl side chain. The benzothiazole moiety is a heterocyclic aromatic system known for its role in medicinal chemistry, often contributing to bioactivity in CNS-targeting agents or antimicrobial compounds . The hydrochloride salt enhances solubility, a common strategy for improving bioavailability in drug development.

Properties

Molecular Formula |

C17H18ClN3OS |

|---|---|

Molecular Weight |

347.9 g/mol |

IUPAC Name |

N-(2-amino-2-phenylethyl)-2-(1,2-benzothiazol-3-yl)acetamide;hydrochloride |

InChI |

InChI=1S/C17H17N3OS.ClH/c18-14(12-6-2-1-3-7-12)11-19-17(21)10-15-13-8-4-5-9-16(13)22-20-15;/h1-9,14H,10-11,18H2,(H,19,21);1H |

InChI Key |

CXMCCVFBDXNEQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)CC2=NSC3=CC=CC=C32)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(1,2-benzothiazol-3-yl)acetic acid intermediate

- The benzothiazole ring is typically synthesized via cyclization reactions involving 2-aminothiophenol derivatives and suitable carboxylic acid or acyl chloride precursors.

- The 3-position acetic acid substituent is introduced through alkylation or carboxylation reactions.

- The intermediate acid is then converted to an activated ester or acid chloride to facilitate amide bond formation.

Amide Bond Formation with 2-amino-2-phenylethylamine

- The activated benzothiazole acetic acid derivative is reacted with 2-amino-2-phenylethylamine under coupling conditions.

- Common coupling reagents include carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide), carbonyldiimidazole, or other peptide coupling agents.

- The reaction is typically carried out in aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile at controlled temperatures (0–25 °C) to avoid side reactions.

- Bases like triethylamine or N,N-diisopropylethylamine are used to neutralize the acid generated and promote coupling.

Formation of Hydrochloride Salt

- The free base amide is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or isopropanol) to form the hydrochloride salt.

- This salt formation improves compound stability, solubility, and crystallinity, facilitating isolation and storage.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzothiazole acetic acid synthesis | 2-aminothiophenol + acyl chloride, cyclization | Tetrahydrofuran | 50–80 °C | 70–85 | Purified by recrystallization |

| Activation of acid to acid chloride | Thionyl chloride or oxalyl chloride | Dichloromethane | 0–5 °C | Quantitative | Used immediately for coupling |

| Amide coupling | Acid chloride + 2-amino-2-phenylethylamine + triethylamine | Dichloromethane | 0–25 °C | 65–80 | Stirring 2–4 hours |

| Hydrochloride salt formation | HCl gas or HCl in ethanol | Ethanol | Room temp | >90 | Precipitation and filtration |

Analytical and Purification Techniques

- Purification: Column chromatography (silica gel) or recrystallization from solvents like ethanol or ethyl acetate.

- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) confirm structure and purity.

- Salt formation is monitored by melting point and solubility tests.

Research Findings and Notes

- The benzothiazole moiety is known for biological activity, and the amide linkage with phenethylamine derivatives enhances potential pharmacological properties.

- Reaction optimization studies emphasize the importance of low temperatures during acid chloride formation and coupling to minimize side products.

- The hydrochloride salt form offers improved stability and bioavailability in pharmaceutical applications.

- No single standardized protocol exists; variations depend on the scale and desired purity.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Purpose |

|---|---|---|---|

| Benzothiazole ring formation | 2-aminothiophenol, acyl chloride | Heating in THF or similar solvent | Construct benzothiazole core |

| Acetic acid side chain introduction | Alkylation/carboxylation agents | Controlled temp, inert atmosphere | Introduce acetic acid group |

| Activation of acid | Thionyl chloride, oxalyl chloride | Low temperature, dry solvent | Form acid chloride for coupling |

| Amide bond formation | 2-amino-2-phenylethylamine, base | Room temperature, aprotic solvent | Form amide linkage |

| Hydrochloride salt formation | HCl in ethanol or gas | Room temperature | Stabilize compound as salt |

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-phenylethyl)-2-(1,2-benzothiazol-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiazole or phenylethylamine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(2-amino-2-phenylethyl)-2-(1,2-benzothiazol-3-yl)acetamide hydrochloride would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- Benzothiazole Substitution : The target compound’s 3-yl substitution is distinct from the 2-yl position in patent analogs , which may alter electronic properties and binding affinity.

- Hydrochloride Salt : Enhances aqueous solubility compared to neutral analogs, a critical factor in bioavailability .

Pharmacological and Physicochemical Comparisons

- Solubility: The hydrochloride salt of the target compound likely exhibits higher water solubility than non-ionic analogs like N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide .

- Metabolic Stability: The trifluoromethyl group in patent analogs improves resistance to oxidative metabolism, whereas the amino-phenethyl group in the target compound may increase susceptibility to enzymatic degradation.

- Bioactivity : Chloroacetamides like alachlor act as herbicides, while benzothiazole-acetamides in patents are speculated to target enzymes or receptors in therapeutic contexts. The target compound’s phenethylamine moiety suggests CNS activity, though experimental validation is lacking.

Research Findings and Limitations

- Theoretical Studies : Density functional theory (DFT) methods (e.g., Becke’s exchange-correlation functional ) could model the electronic properties of the benzothiazole core, predicting reactivity or binding modes.

- Experimental Gaps : Direct pharmacological or toxicological studies on the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation from analogs with documented activities .

Notes

Data Limitations : The absence of direct studies on the target compound necessitates cautious interpretation of its properties based on analogs.

Structural Novelty: The 3-yl benzothiazole substitution and amino-phenethyl group distinguish this compound from known benzothiazole acetamides, warranting further investigation.

Biological Activity

N-(2-amino-2-phenylethyl)-2-(1,2-benzothiazol-3-yl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by the presence of a phenylethylamine moiety and a benzothiazole ring, this compound is classified as an amide and is thought to exhibit various pharmacological properties. This article delves into the biological activity of this compound, summarizing key findings from diverse research sources, including synthesis methods, biological evaluations, and potential therapeutic applications.

Molecular Formula

- Molecular Formula : C17H18ClN3OS

- Molecular Weight : 347.9 g/mol

Structural Characteristics

The compound features:

- An amino group that may contribute to its interaction with biological targets.

- A benzothiazole ring known for its role in various biological activities.

Synthesis

The synthesis of this compound can be achieved through reactions involving 2-amino-N-(2-phenylethyl)acetamide and 1,2-benzothiazole. The general reaction can be represented as:

Pharmacological Properties

Research indicates that compounds similar to this compound possess various biological activities. Notably, benzothiazole derivatives are recognized for their:

- Antimicrobial activity : Some derivatives exhibit significant antimicrobial properties.

- Anticancer effects : Certain benzothiazole compounds have shown promise in cancer treatment.

Anticancer Activity

A study demonstrated that benzothiazole derivatives could inhibit cancer cell proliferation. For instance, compounds with similar structures were tested against various cancer cell lines, showing IC50 values indicating effective cytotoxicity.

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(4-methylphenyl)-1,2-benzothiazol-3-amines | Benzothiazole with para-methyl substitution | Antimicrobial |

| 5-methyl-N-(4-nitrophenyl)-benzothiazole | Nitro-substituted benzothiazole | Anticancer |

| N-(3-chlorophenyl)-benzothiazole | Chlorine substitution on phenyl ring | Antiviral |

These findings suggest that the unique combination of functionalities in this compound may confer distinct biological properties compared to other similar compounds.

Neuroprotective Effects

Another area of investigation has focused on the neuroprotective potential of this compound. Similar benzothiazole derivatives have been evaluated for their ability to protect neuronal cells from oxidative stress-induced damage. For example, certain compounds demonstrated protective effects on PC12 cells against sodium nitroprusside-induced toxicity.

The biological activity of this compound may involve several mechanisms:

-

Inhibition of Enzymatic Activity : Some studies have indicated that benzothiazole derivatives can act as inhibitors for enzymes such as carbonic anhydrase.

- Example: A related compound exhibited an IC50 value of 16.7 nM against carbonic anhydrase II.

- Interaction with Receptors : The presence of the amino group suggests potential interactions with G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways.

Q & A

Q. What structural modifications enhance selectivity for target proteins while minimizing off-target effects?

- Methodological Answer : Introduce steric hindrance (e.g., methyl groups) near the benzothiazole ring to block non-specific binding. Isosteric replacements (e.g., substituting sulfur in the thiazole ring with oxygen) fine-tune electronic properties. Competitive binding assays (SPR or ITC) quantify affinity shifts for optimized analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.